6-Ethoxyquinoline-4-carbonitrile
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Overview
Description
6-Ethoxyquinoline-4-carbonitrile is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The molecular formula of this compound is C12H10N2O, and it is characterized by the presence of an ethoxy group at the 6th position and a carbonitrile group at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxyquinoline-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-ethoxyquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Ethoxyquinoline-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxyquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxyquinoline-3-carbonitrile
- 4-Chloro-6-ethoxyquinoline-3-carbonitrile
- Tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives
Uniqueness
6-Ethoxyquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
861577-96-0 |
---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-ethoxyquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-2-15-10-3-4-12-11(7-10)9(8-13)5-6-14-12/h3-7H,2H2,1H3 |
InChI Key |
FNLVEUOYGPHYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)C#N |
Origin of Product |
United States |
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